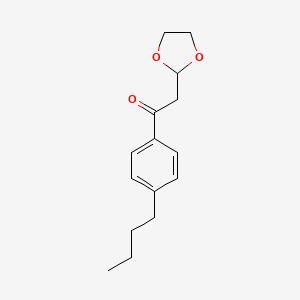
1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
描述
1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone, also known as a derivative of 1,3-dioxolanes, is an organic compound that has garnered attention for its potential biological activities. This compound features a butyl-substituted phenyl group and a dioxolane ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure consists of:
- A butyl group attached to a phenyl ring.
- A dioxolane ring that is crucial for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence several biochemical pathways through:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor binding : It could interact with cellular receptors, altering signal transduction pathways.
- Gene expression modulation : The compound might affect the expression levels of certain genes involved in cellular responses.
Antimicrobial Activity
Recent studies have indicated that compounds containing the dioxolane structure exhibit significant antimicrobial properties. For instance, a series of related dioxolanes demonstrated excellent antifungal activity against Candida albicans and notable antibacterial activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Excellent | 625–1250 |
| Staphylococcus epidermidis | Significant | 500–1000 |
| Pseudomonas aeruginosa | Moderate | 1000–2000 |
| Candida albicans | Excellent | 250–500 |
Case Studies
A study involving the synthesis of various dioxolane derivatives found that many exhibited promising antibacterial and antifungal activities. Specifically, compounds similar to this compound were tested for their efficacy against a range of pathogens. The results showed that these compounds could serve as potential candidates for developing new antimicrobial agents .
Applications in Research and Industry
This compound has several applications across different fields:
- Pharmaceuticals : Its antimicrobial properties make it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.
- Agriculture : The compound could be explored as a biopesticide due to its antifungal properties.
- Chemical Synthesis : It serves as a building block in organic synthesis for more complex molecules.
属性
IUPAC Name |
1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-3-4-12-5-7-13(8-6-12)14(16)11-15-17-9-10-18-15/h5-8,15H,2-4,9-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZUJCHCWTWYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227870 | |
| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263365-91-8 | |
| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















